5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine
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Overview
Description
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine is a heterocyclic organic compound It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a pyrazine ring with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridin-2-amine and 3,5,6-trimethylpyrazine.
Coupling Reaction: The key step involves a coupling reaction between the amine group of 5-chloropyridin-2-amine and the methyl group of 3,5,6-trimethylpyrazine. This can be achieved using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of the Coupling Reaction: The coupling reaction is scaled up using larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Reaction conditions are optimized to ensure maximum yield and purity. This may involve adjusting the temperature, reaction time, and solvent system.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in biological assays to study its effects on various biological targets and pathways.
Industrial Applications: The compound is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine: Characterized by the presence of a chlorine atom on the pyridine ring and three methyl groups on the pyrazine ring.
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-3-amine: Similar structure but with the amine group at a different position on the pyridine ring.
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-4-amine: Another isomer with the amine group at a different position on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-N-[(3,5,6-trimethylpyrazin-2-yl)methyl]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c1-8-9(2)18-12(10(3)17-8)7-16-13-5-4-11(14)6-15-13/h4-6H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAFMSJUMDCDIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)CNC2=NC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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